
Technical Support Center: KCL-286 Preclinical
Research

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: KCL-286

CAS No.: 1952276-71-9

Cat. No.: B15621772

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with KCL-286 in animal

models. The information is based on publicly available data from preclinical and early-stage

clinical studies.

Frequently Asked Questions (FAQs)
Q1: What is the established No-Observed-Adverse-Event Level (NOAEL) for KCL-286 in

animal studies?

A 28-day toxicology study in dogs established a NOAEL of 10 mg/kg administered orally every

day.[1][2] The doses used in the initial human clinical trials were kept below the plasma

exposure levels that corresponded to this NOAEL.[1][2] Toxicology studies have also been

conducted in rats for up to 28 days.[3]

Q2: What are the known or potential side effects of KCL-286 in animal models?

While specific adverse events in animal toxicology studies are not detailed in publicly available

literature, information can be inferred from the side effects observed in a Phase 1 human study,
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as these are likely related to the mechanism of action of a retinoic acid receptor-β (RARβ)

agonist. The adverse events reported in humans included dry skin, rash, skin exfoliation,

elevated liver enzymes, and eye disorders.[4] Therefore, researchers conducting animal

studies, particularly at higher doses or for extended durations, should monitor for similar signs.

Q3: Are there any specific clinical signs to monitor for during in-life animal studies?

Based on the human safety profile, it is recommended to closely monitor for the following:

Dermatological Changes: Look for signs of dry, flaky skin, erythema (redness), or any form of

rash.

Ocular Health: Conduct regular ophthalmic examinations to check for any abnormalities.

General Health: Monitor for changes in body weight, food and water consumption, and

overall activity levels.

Hepatotoxicity: Regularly monitor liver function through blood tests for enzymes such as

alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Q4: How should KCL-286 be administered in animal studies?

KCL-286 is an orally available compound.[4][5] In rat models of spinal cord injury, it has been

administered orally.[1] For experimental consistency, oral gavage is a common and precise

method for administration in rodent studies.
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Observed Issue Potential Cause Recommended Action

Skin lesions or irritation in

treated animals.

This is a potential class effect

of RARβ agonists, as observed

in human trials (dry skin, rash).

[4]

- Document the severity and

progression of the lesions.-

Consider reducing the dose in

subsequent cohorts.- Consult

with a veterinary pathologist to

characterize the skin changes.

Elevated liver enzymes in

blood analysis.

Potential hepatotoxicity, which

was also noted as a possible

side effect in human studies.[4]

- Confirm the finding with

repeat blood work.- Perform

histopathological analysis of

liver tissue at the end of the

study to look for cellular

changes.- Evaluate if the dose

can be lowered while

maintaining efficacy.

Reduced body weight gain or

weight loss.

Could be related to systemic

toxicity, reduced appetite, or

other metabolic effects of the

compound.

- Increase the frequency of

body weight monitoring.-

Carefully measure food intake

to distinguish between

anorexia and metabolic

effects.- Consider a pair-fed

control group to investigate the

impact of reduced food intake.

Ocular abnormalities observed

during health checks.

Retinoids are known to have

potential effects on vision.[6]

Eye disorders were noted in

the human trial.[4]

- Schedule detailed ophthalmic

examinations with a specialist.-

Discontinue dosing in the

affected animal if the condition

is severe and document the

findings.- Include

comprehensive ocular

pathology in the end-of-study

analysis.
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Table 1: Summary of KCL-286 Toxicology and Safety Findings

Study Type Species Duration Key Finding Reference

Toxicology Study Dog 28 days

No-Observed-

Adverse-Event

Level (NOAEL)

of 10 mg/kg/day

(oral).

[1][2]

Toxicology Study Rat Up to 28 days

A full non-clinical

development

program was

conducted.

[3]

Phase 1 Clinical

Trial

Human (healthy

males)

Single and

Multiple

Ascending

Doses

Well-tolerated up

to 100 mg daily.

Adverse events

included dry skin,

rash, skin

exfoliation,

raised liver

enzymes, and

eye disorders.

No severe

adverse events

were reported.

[4][7][8][9]

Experimental Protocols & Visualizations
Experimental Workflow for Preclinical Safety
Assessment
The following diagram outlines a general workflow for assessing the safety of a compound like

KCL-286 in a rodent model, based on standard preclinical toxicology practices.
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Caption: Workflow for a preclinical toxicology study.
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KCL-286 Mechanism of Action Signaling Pathway
KCL-286 is an agonist for the Retinoic Acid Receptor Beta (RARβ), which is a nuclear receptor.

Upon activation, it influences gene transcription to promote neuronal repair and regeneration.
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Caption: KCL-286 signaling pathway via RARβ activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple
pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]

2. Frontiers | C286, an orally available retinoic acid receptor β agonist drug, regulates
multiple pathways to achieve spinal cord injury repair [frontiersin.org]

3. ISRCTN [isrctn.com]

4. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL-286, a
novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy
participants - PubMed [pubmed.ncbi.nlm.nih.gov]

5. GtR [gtr.ukri.org]

6. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a
novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy
participants - PMC [pmc.ncbi.nlm.nih.gov]

7. New orally available drug for spinal cord injury found to be safe and tolerable in healthy
participants | King's College London [kcl.ac.uk]

8. clinicallab.com [clinicallab.com]

9. New orally available drug for spinal cord injury found to be safe and tolerable in healthy
participants | EurekAlert! [eurekalert.org]

To cite this document: BenchChem. [Technical Support Center: KCL-286 Preclinical
Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621772/docs#technical-support-center-kcl-286-
preclinical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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